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Compound of Interest

Compound Name: DR-4004

Cat. No.: B1670936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DR-4004 in

preclinical rat studies. DR-4004 is a potent antagonist of the 5-hydroxytryptamine (5-HT)

receptor subtype 7 (5-HT₇), with significant functional activity at the dopamine D₂ receptor.[1]

This dual activity makes it a compound of interest for investigating various physiological and

pathological processes.

Compound Information
Parameter Value Reference

IUPAC Name

2a-[4-(3,6-Dihydro-4-phenyl-

1(2H)-pyridinyl)butyl]-2a,3,4,5-

tetrahydrobenz[cd]indol-2(1H)-

one

--INVALID-LINK--

Molecular Formula C₂₆H₃₀N₂O [2]

Molecular Weight 386.54 g/mol [2]

CAS Number 201608-41-5 [2]

Solubility 10 mM in DMSO [2]
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DR-4004 acts as an antagonist at both the 5-HT₇ and dopamine D₂ receptors.[1]

Understanding the signaling pathways associated with these receptors is crucial for designing

and interpreting experimental outcomes.

5-HT₇ Receptor Signaling Pathway
Antagonism of the 5-HT₇ receptor by DR-4004 is expected to inhibit the downstream signaling

cascades typically initiated by serotonin. The 5-HT₇ receptor is a G-protein coupled receptor

(GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a

subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase

A (PKA), which can phosphorylate various downstream targets to modulate neuronal

excitability, gene expression, and other cellular processes.
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Diagram 1: Antagonistic action of DR-4004 on the 5-HT₇ receptor signaling pathway.

Dopamine D₂ Receptor Signaling Pathway
As a dopamine D₂ receptor antagonist, DR-4004 will block the effects of dopamine at this

receptor. The D₂ receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits adenylyl

cyclase, leading to a decrease in intracellular cAMP levels. This pathway plays a significant

role in motor control, motivation, and reward.
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Diagram 2: Antagonistic action of DR-4004 on the dopamine D₂ receptor signaling pathway.

Recommended Dosage for Rat Studies
Based on available in vivo data in conscious rats, a starting dosage range of 1 to 10 mg/kg

administered via intraperitoneal (i.p.) injection is recommended for pharmacodynamic studies.

[1] It is important to note that at these doses, DR-4004 has been observed to produce dose-

dependent hyperglycemia and hypothermia.[1] Researchers should carefully consider these

physiological effects when designing their experiments.

Important Note: Comprehensive pharmacokinetic and toxicology data for DR-4004 in rats,

including Cmax, AUC, half-life, LD₅₀, and NOAEL, are not readily available in the public

domain. It is strongly recommended that researchers conduct preliminary dose-ranging and

pharmacokinetic studies to determine the optimal dosing regimen and safety profile for their

specific experimental model and objectives.

Experimental Protocols
The following are generalized protocols for conducting studies with DR-4004 in rats. These

should be adapted based on specific research questions and institutional animal care and use

committee (IACUC) guidelines.

Experimental Workflow Overview
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Diagram 3: General experimental workflow for in vivo rat studies with DR-4004.

Preparation of Dosing Solution
DR-4004 hydrochloride is soluble in water at 2 mg/mL with warming. It is also soluble in DMSO

at 10 mM. For in vivo studies, it is recommended to prepare a stock solution in a suitable

vehicle and then dilute it to the final desired concentration.

Example Vehicle Preparation (Saline with minimal DMSO):

Dissolve DR-4004 in a minimal amount of DMSO to create a concentrated stock solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1670936?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670936?utm_src=pdf-body
https://www.benchchem.com/product/b1670936?utm_src=pdf-body
https://www.benchchem.com/product/b1670936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further dilute the stock solution with sterile saline (0.9% NaCl) to the final desired

concentration.

Ensure the final concentration of DMSO is below the threshold known to cause adverse

effects in rats (typically <5% of the total injection volume).

The solution should be freshly prepared before each experiment and protected from light.

Pharmacodynamic Study Protocol (Example: Evaluation
of Thermoregulation)

Animals: Male Wistar or Sprague-Dawley rats (250-300 g).

Housing: Individually housed in a temperature-controlled environment (e.g., 22 ± 2°C) with a

12-hour light/dark cycle. Food and water available ad libitum.

Acclimatization: At least 7 days before the experiment.

Groups:

Group 1: Vehicle control (e.g., Saline with x% DMSO)

Group 2: DR-4004 (1 mg/kg, i.p.)

Group 3: DR-4004 (5 mg/kg, i.p.)

Group 4: DR-4004 (10 mg/kg, i.p.)

Procedure:

Measure baseline rectal temperature of each rat using a digital thermometer.

Administer the vehicle or DR-4004 solution via i.p. injection.

Measure rectal temperature at regular intervals post-injection (e.g., 30, 60, 90, 120, 180,

and 240 minutes).

Observe animals for any behavioral changes.
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Data Analysis: Analyze the change in body temperature from baseline over time for each

group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Acute Toxicity Study Protocol (Dose Range Finding)
Guideline: Based on OECD Guideline 423 (Acute Toxic Class Method).

Animals: Female Sprague-Dawley rats (nulliparous and non-pregnant, 8-12 weeks old).

Housing: As described above.

Procedure:

Fast animals overnight prior to dosing (access to water is permitted).

Administer a single dose of DR-4004 via the intended route of administration (e.g., i.p. or

oral gavage). Start with a dose from the known pharmacologically active range (e.g., 10

mg/kg) and adjust subsequent doses based on the observed effects.

Observe animals closely for the first few hours post-dosing and then periodically for 14

days.

Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes,

respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity

and behavior pattern.

Record body weights before dosing and at least weekly thereafter.

At the end of the 14-day observation period, euthanize all surviving animals and perform a

gross necropsy.

Endpoint: Determination of the dose that causes mortality or evident toxicity, which will

inform the dose selection for subsequent studies.

Subchronic Toxicity Study Protocol (Repeated Dose)
Guideline: Based on OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in

Rodents).
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Animals: Male and female rats of a standard strain.

Groups: At least three dose levels of DR-4004 and a concurrent control group. The doses

should be selected based on the results of the acute toxicity study.

Administration: Daily administration of DR-4004 or vehicle for 90 days.

Observations:

Daily clinical observations.

Weekly body weight and food consumption measurements.

Ophthalmological examination before the start and at the end of the study.

Hematology and clinical biochemistry at the end of the study.

Urinalysis at the end of the study.

Pathology:

Gross necropsy of all animals.

Organ weight measurements.

Histopathological examination of target organs and tissues.

Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation
All quantitative data from the proposed studies should be summarized in clear and concise

tables for easy comparison between treatment groups.

Table 1: Example Pharmacodynamic Data Summary (Hypothermia Study)
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Treatment
Group

N
Baseline Temp
(°C)

ΔT at 60 min
(°C)

ΔT at 120 min
(°C)

Vehicle Control 8 37.5 ± 0.2 -0.1 ± 0.1 0.0 ± 0.1

DR-4004 (1

mg/kg)
8 37.6 ± 0.3 -0.5 ± 0.2 -0.3 ± 0.2

DR-4004 (5

mg/kg)
8 37.4 ± 0.2 -1.2 ± 0.3** -0.8 ± 0.3

DR-4004 (10

mg/kg)
8 37.5 ± 0.3 -2.1 ± 0.4*** -1.5 ± 0.4**

*Data are

presented as

mean ± SEM.

Statistical

significance vs.

vehicle control:

*p<0.05,

**p<0.01,

**p<0.001.

Table 2: Example Acute Toxicity Observation Summary
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Dose (mg/kg) N Mortality Clinical Signs
Body Weight
Change (Day
14)

Vehicle 3 0/3 None observed +15 ± 3 g

10 3 0/3
Mild lethargy

(first 2h)
+12 ± 4 g

50 3 0/3

Moderate

lethargy,

piloerection

+8 ± 5 g

200 3 1/3
Severe lethargy,

ataxia

N/A for deceased

animal

Table 3: Example Subchronic Toxicity Organ Weight Summary
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Treatment
Group

N
(Male/Female)

Liver Weight
(g)

Kidney Weight
(g)

Spleen Weight
(g)

Vehicle Control 10/10
10.2 ± 0.8 / 7.5 ±

0.5

2.1 ± 0.2 / 1.5 ±

0.1

0.6 ± 0.1 / 0.5 ±

0.05

Low Dose 10/10
10.5 ± 0.9 / 7.8 ±

0.6

2.2 ± 0.2 / 1.6 ±

0.1

0.6 ± 0.1 / 0.5 ±

0.06

Mid Dose 10/10
11.8 ± 1.0* / 8.5

± 0.7

2.3 ± 0.3 / 1.7 ±

0.2

0.7 ± 0.1 / 0.6 ±

0.07

High Dose 10/10
13.5 ± 1.2** / 9.9

± 0.8**

2.5 ± 0.4 / 1.9 ±

0.3

0.8 ± 0.2 / 0.7 ±

0.1

Data are

presented as

mean ± SD.

Statistical

significance vs.

vehicle control:

*p<0.05,

*p<0.01.

Disclaimer: The information provided in these application notes is intended for guidance only.

All experiments involving animals must be conducted in accordance with local and national

regulations and be approved by the relevant institutional animal care and use committee.

Researchers are responsible for conducting their own risk assessments and preliminary studies

to ensure the safe and effective use of DR-4004.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for DR-4004 in Rat
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670936#recommended-dosage-of-dr-4004-for-rat-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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